molecular formula C25H20F4N6O2 B12406114 Glucocorticoid receptor-IN-2

Glucocorticoid receptor-IN-2

Cat. No.: B12406114
M. Wt: 512.5 g/mol
InChI Key: ADSMVTGYTNOHRQ-PSLXWICFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glucocorticoid receptor-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents that enhance its activity and selectivity. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and high-throughput purification methods. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Glucocorticoid receptor-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds .

Mechanism of Action

Glucocorticoid receptor-IN-2 exerts its effects by binding to the glucocorticoid receptor, causing a conformational change that activates or represses the transcription of target genes. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glucocorticoid receptor-IN-2 is unique due to its selective modulation of the glucocorticoid receptor, offering the potential for therapeutic benefits with reduced side effects. Unlike traditional glucocorticoids, it can selectively activate or repress specific pathways, providing a more targeted approach to treatment .

Properties

Molecular Formula

C25H20F4N6O2

Molecular Weight

512.5 g/mol

IUPAC Name

N-[(1R,2S)-1-(3,5-difluorophenyl)-1-[1-([1,2,4]triazolo[4,3-a]pyridin-6-yl)indazol-5-yl]oxypropan-2-yl]-2,2-difluoropropanamide

InChI

InChI=1S/C25H20F4N6O2/c1-14(32-24(36)25(2,28)29)23(15-7-17(26)10-18(27)8-15)37-20-4-5-21-16(9-20)11-31-35(21)19-3-6-22-33-30-13-34(22)12-19/h3-14,23H,1-2H3,(H,32,36)/t14-,23-/m0/s1

InChI Key

ADSMVTGYTNOHRQ-PSLXWICFSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=CC(=C1)F)F)OC2=CC3=C(C=C2)N(N=C3)C4=CN5C=NN=C5C=C4)NC(=O)C(C)(F)F

Canonical SMILES

CC(C(C1=CC(=CC(=C1)F)F)OC2=CC3=C(C=C2)N(N=C3)C4=CN5C=NN=C5C=C4)NC(=O)C(C)(F)F

Origin of Product

United States

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